6-Bromo-2,4'-bipyridine
CAS No.: 106047-29-4
Cat. No.: VC21286694
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106047-29-4 |
---|---|
Molecular Formula | C10H7BrN2 |
Molecular Weight | 235.08 g/mol |
IUPAC Name | 2-bromo-6-pyridin-4-ylpyridine |
Standard InChI | InChI=1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H |
Standard InChI Key | IXUHRYXJBJYQTQ-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)Br)C2=CC=NC=C2 |
Canonical SMILES | C1=CC(=NC(=C1)Br)C2=CC=NC=C2 |
Introduction
Chemical Properties and Structure
6-Bromo-2,2'-bipyridine (CAS No. 10495-73-5) has the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol . The compound presents as a white to almost white crystalline solid with distinct physical properties that facilitate its isolation and characterization.
Physical Properties
The physical properties of 6-Bromo-2,2'-bipyridine are summarized in the following table:
Property | Value |
---|---|
Melting Point | 72.0 to 76.0 °C |
Boiling Point | 133°C/2.2mmHg |
Density | 1.493±0.06 g/cm³ (Predicted) |
Physical Form | Powder to crystal |
Color | White to almost white |
pKa | 3.70±0.22 (Predicted) |
Table 1: Physical properties of 6-Bromo-2,2'-bipyridine
Structural Identifiers
Several systematic identifiers are associated with 6-Bromo-2,2'-bipyridine, facilitating its unambiguous identification in chemical databases and literature:
Identifier Type | Value |
---|---|
InChIKey | NCRIDSGPLISUEU-UHFFFAOYSA-N |
MDL Number | MFCD01318953 |
BRN | 130238 |
UNSPSC Code | 12352100 |
NACRES | NA.22 |
Table 2: Structural identifiers for 6-Bromo-2,2'-bipyridine
Synthesis Methods
The synthesis of 6-Bromo-2,2'-bipyridine can be achieved through several routes, with direct bromination being the most commonly employed method. Research has refined these synthetic approaches to improve selectivity, yield, and purity.
Direct Bromination Method
One established synthetic route involves the bromination of 2,2'-bipyridine hydrobromide salts. The process typically begins with the formation of 2,2'-bipyridine hydrobromide salt by bubbling HBr gas into an anhydrous methanolic solution of 2,2'-bipyridine. The precipitated salt is then subjected to bromination conditions .
While this search result doesn't specifically detail the synthesis of 6-Bromo-2,2'-bipyridine, it provides insight into similar bromination processes for 5-bromo and 5,5'-dibromo-2,2'-bipyridine derivatives, which likely follow comparable mechanisms:
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The 2,2'-bipyridine hydrobromide salt and bromine are heated to approximately 180°C in a sealed tube for 72 hours
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After cooling, the reaction mixture is treated with sodium sulfite to remove unreacted bromine
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The mixture is then basified with sodium hydroxide
Alternative Synthesis Routes
Alternative methods for synthesizing brominated bipyridines include:
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Barton's radical decarboxylative bromination, which has been applied to pyridine-based acid chlorides
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Cross-coupling reactions involving halide precursors and bipyridine derivatives under palladium-catalyzed conditions
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Regioselective lithiation followed by treatment with copper compounds
The choice of synthetic method often depends on the desired regiochemistry of bromination, with different approaches yielding bromination at different positions of the bipyridine scaffold.
Applications and Research Significance
6-Bromo-2,2'-bipyridine has demonstrated significant utility in various scientific and industrial applications, particularly in coordination chemistry and materials science.
Coordination Chemistry
The compound serves as an important ligand for forming complexes with various transition metal ions, including:
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Palladium (II)
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Platinum (II)
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Copper (II)
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Cobalt (II)
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Zinc (II)
These complexes are valuable in catalysis and various chemical transformations. The strategic position of the bromine atom provides a reactive site for further functionalization while maintaining the coordination capacity of the bipyridine unit .
Materials Science Applications
In materials science, 6-Bromo-2,2'-bipyridine and its derivatives are utilized in the development of:
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Luminescent copper(I) complexes with applications in photochemistry
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Heteroleptic copper complexes with halogen-substituted 2,2'-bipyridine ligands that exhibit interesting photophysical properties
Research has shown that the incorporation of 6-Bromo-2,2'-bipyridine into copper(I) complexes with bisphosphane ligands results in materials with promising luminescent properties . The tetrahedral geometry of these copper(I) complexes can be stabilized by the steric demands of the brominated bipyridine ligands, enhancing their structural integrity and functional performance.
Comparison with Related Compounds
To better understand the distinctive properties of 6-Bromo-2,2'-bipyridine, it is valuable to compare it with structurally related compounds.
Relationship to Other Bipyridine Derivatives
Several related compounds appear in the literature that share structural similarities with 6-Bromo-2,2'-bipyridine:
Compound | Key Differences |
---|---|
2,2'-Bipyridine | Lacks the bromine substituent, resulting in different reactivity and coordination properties |
5-Bromo-2,2'-bipyridine | Contains bromine at the 5-position rather than the 6-position |
5,5'-Dibromo-2,2'-bipyridine | Contains two bromine atoms at the 5 and 5' positions |
6-Bromo-4,4'-dimethyl-2,2'-bipyridine | Contains additional methyl groups at the 4 and 4' positions |
Table 3: Comparison of 6-Bromo-2,2'-bipyridine with related compounds
Structural Significance
The position of the bromine atom significantly impacts the compound's properties and reactivity. While 5-brominated bipyridines are well-studied and their synthesis has been reported through both direct bromination and decarboxylative methods, the 6-bromo derivative offers distinct electronic properties and steric influence around the nitrogen atom of the pyridine ring .
This positional difference affects:
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The coordination geometry when binding to metal centers
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The reactivity in subsequent functionalization reactions
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The electronic properties of resulting metal complexes
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